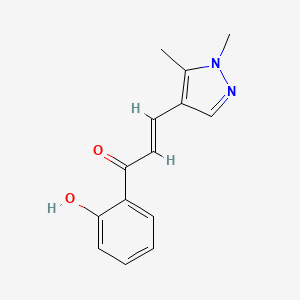![molecular formula C17H15FN4O3S B2530473 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034321-43-0](/img/structure/B2530473.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic molecule that may have potential biological activity due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential applications and properties of the compound .
Synthesis Analysis
The synthesis of related N-acyl and N-alkyl acetamides has been described in the literature. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . Another study reported the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which involved indolization under Fischer conditions and amidification by condensation with 4-aminopyridine . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their biological activity. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined, revealing intermolecular hydrogen bonds and intramolecular interactions that could be crucial for its anticancer activity . The molecular structure of the compound under analysis would likely exhibit similar interactions, which could be elucidated through crystallography and spectroscopic techniques.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do discuss the biological evaluation of similar compounds, suggesting that the compound could undergo bioconversion or interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds . The specific properties of the compound would need to be determined experimentally, but it is likely to share characteristics with the compounds described in the papers.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the chemical structure , has been identified as selective ligands for the translocator protein (18 kDa), with DPA-714 being a notable example. These compounds have been designed to include a fluorine atom, facilitating labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Antitumor Activities
Certain derivatives of the pyrimidinone and oxazinone families, fused with thiophene rings and incorporating a thiadiazole moiety, have been synthesized using a related compound as a precursor. These novel heterocycles have been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control and indirectly contributing to agricultural research (Fadda et al., 2017).
Synthesis of Pyrimidine Derivatives for Anti-inflammatory and Analgesic Evaluation
A series of pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds within this series have shown potential as therapeutic agents, demonstrating significant activity in preclinical models (Sondhi et al., 2009).
Herbicidal Activity
Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides have been designed, synthesized, and their herbicidal activities evaluated. These compounds have demonstrated effective herbicidal activities against various dicotyledonous weeds, highlighting their potential application in agriculture (Wu et al., 2011).
Antimicrobial and Anticancer Applications
Derivatives containing the core structure of interest have been investigated for their antimicrobial and anticancer activities. These studies contribute to the ongoing search for new therapeutic agents, particularly in addressing drug-resistant strains of microorganisms and cancer cells (Hossan et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c18-11-3-5-12(6-4-11)26-10-14(23)19-8-9-22-16(24)13-2-1-7-20-15(13)21-17(22)25/h1-7H,8-10H2,(H,19,23)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEBOQKXUYZWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

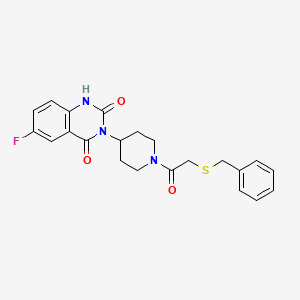
![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)
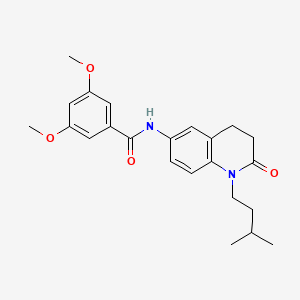
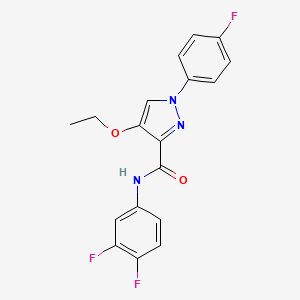
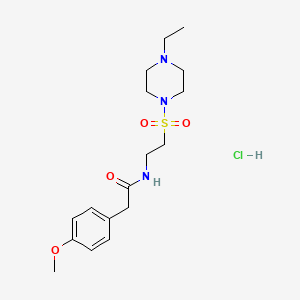
![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)
![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)
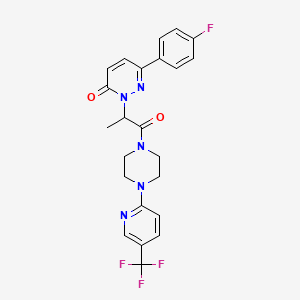
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

